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Compound of Interest

Compound Name: (R)-Dtbm-segphos

Cat. No.: B3421172 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for various

copper-catalyzed asymmetric reactions utilizing the chiral ligand (R)-DTBM-SEGPHOS. This

sterically demanding and electron-rich bisphosphine ligand has demonstrated exceptional

performance in achieving high enantioselectivity and catalytic activity in a range of synthetic

transformations.

Asymmetric Hydrosilylation of Prochiral Ketones
and Imines
The copper hydride complex formed in situ with (R)-DTBM-SEGPHOS is a highly effective

catalyst for the asymmetric hydrosilylation of a wide array of prochiral ketones and imines,

yielding valuable chiral alcohols and amines.

Application Note:
The CuH-catalyzed asymmetric hydrosilylation using (R)-DTBM-SEGPHOS is particularly

effective for the reduction of aryl alkyl ketones, heteroaromatic ketones, and diaryl ketones.[1]

[2][3] Polymethylhydrosiloxane (PMHS) is a commonly used and inexpensive hydride source

for the in situ generation of the active copper hydride catalyst.[1] The reactions typically

proceed under mild conditions with high yields and excellent enantioselectivities.[1]

Furthermore, reaction times can be significantly reduced from hours to minutes by employing

microwave irradiation or conventional heating without a significant loss of enantioselectivity.[4]
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This methodology has been successfully applied to the synthesis of precursors for

physiologically active compounds.[2][3]

Data Presentation: Asymmetric Hydrosilylation of
Ketones

Entry Substrate Product Yield (%) ee (%) Reference

1
Acetophenon

e
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l
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e
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92 99 [1]

3
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e

Diphenylmeth

anol
98 97 [1]

4
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4-
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92 99.4 [5]

5 Isophorone

(R)-3,5,5-
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ohex-2-en-1-

ol

>95 95 [4]

Experimental Protocol: General Procedure for
Asymmetric Hydrosilylation of Aryl Ketones
Materials:

Copper(I) chloride (CuCl)

Sodium tert-butoxide (NaOtBu)

(R)-(-)-DTBM-SEGPHOS
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Toluene (anhydrous)

Polymethylhydrosiloxane (PMHS)

tert-Butanol (t-BuOH)

Substrate (aryl ketone)

Tetrahydrofuran (THF, anhydrous)

2.5 M Aqueous potassium fluoride (KF) or sodium hydroxide (NaOH)

Diethyl ether (Et₂O)

Magnesium sulfate (MgSO₄)

Procedure:

To a flame-dried round-bottom flask under an argon atmosphere, add CuCl (1.0-2.0 mol %),

NaOtBu (1.0-2.0 mol %), and (R)-(-)-DTBM-SEGPHOS (0.05-1.1 mol %).

Add anhydrous toluene and stir the mixture at room temperature for 30 minutes.

Cool the mixture to the desired temperature (e.g., -78 °C).

Add PMHS (2.0-4.0 equivalents) and stir for an additional 15 minutes.

In a separate flask, dissolve the aryl ketone substrate (1.0 equivalent) and t-BuOH (1.0

equivalent) in anhydrous THF.

Transfer the substrate solution to the catalyst mixture via cannula.

Monitor the reaction by thin-layer chromatography (TLC).

Upon completion, quench the reaction with 2.5 M aqueous KF or NaOH and stir vigorously

for 3 hours.

Extract the aqueous phase with diethyl ether.
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Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.

Remove the solvent under reduced pressure and purify the crude product by silica gel

chromatography.

Logical Relationship: Catalytic Cycle of Asymmetric
Hydrosilylation
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Caption: Proposed catalytic cycle for the copper-hydride catalyzed asymmetric hydrosilylation

of ketones.

Enantio- and Regioselective Copper-Catalyzed
Hydroamination of Alkenes
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The combination of a copper salt, (R)-DTBM-SEGPHOS, and a silane enables the highly

enantio- and regioselective hydroamination of a variety of alkenes, providing access to

valuable chiral amines.

Application Note:
This CuH-catalyzed hydroamination protocol is effective for styrenes, as well as both trans- and

cis-β-substituted styrenes, and even more challenging unactivated terminal and internal

alkenes.[6][7] The reaction typically exhibits high regioselectivity, yielding the anti-Markovnikov

product for terminal alkenes.[6] The use of the bulky (R)-DTBM-SEGPHOS ligand is crucial for

achieving high enantioselectivity.[7] The reaction tolerates a range of functional groups on both

the alkene and the amine electrophile.[6]

Data Presentation: Asymmetric Hydroamination of
Alkenes
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Entry Alkene
Amine
Source

Product Yield (%) ee (%)
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e
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Experimental Protocol: General Procedure for
Asymmetric Hydroamination of Alkenes
Materials:

Copper(II) acetate (Cu(OAc)₂)

(R)-DTBM-SEGPHOS

Diethoxymethylsilane (DEMS)
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Alkene

O-Benzoylhydroxylamine derivative

Tetrahydrofuran (THF, anhydrous)

Procedure:

To an oven-dried vial, add Cu(OAc)₂ (2-4 mol %) and (R)-DTBM-SEGPHOS (2.2-4.4 mol %).

Seal the vial and purge with argon.

Add anhydrous THF, followed by the alkene (1.0 equivalent), the O-benzoylhydroxylamine

derivative (1.2 equivalents), and DEMS (2.0 equivalents).

Stir the reaction mixture at 40 °C for up to 36 hours.

Monitor the reaction by GC or TLC.

Upon completion, concentrate the reaction mixture and purify the residue by silica gel

chromatography to afford the chiral amine product.

Experimental Workflow: Asymmetric Hydroamination
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Start
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Caption: A typical experimental workflow for the copper-catalyzed asymmetric hydroamination

of alkenes.

Asymmetric α-Alkylation of 2-Acylimidazoles
A copper(I)-(R)-DTBM-SEGPHOS complex catalyzes the asymmetric α-alkylation of 2-

acylimidazoles with a variety of alkyl electrophiles, providing a direct route to α-chiral carboxylic

acid derivatives.

Application Note:
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This method utilizes 2-acylimidazoles as pronucleophiles and is effective with a range of

electrophiles, including allyl bromides, benzyl bromides, and propargyl bromide.[8] The reaction

demonstrates good functional group tolerance and high enantioselectivity.[8] The addition of

2,4,6-trimethylphenol has been found to improve reaction yields.[8] The imidazole directing

group is believed to pre-coordinate to the copper catalyst, acidifying the α-protons and

facilitating the formation of a stabilized copper(I) enolate.[8]

Data Presentation: Asymmetric α-Alkylation of 2-
Acylimidazoles

Entry
2-
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ole

Electrophile Yield (%) ee (%) Reference

1
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Experimental Protocol: General Procedure for
Asymmetric α-Alkylation
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Materials:

Copper(I) iodide (CuI)

(R)-DTBM-SEGPHOS

Cesium carbonate (Cs₂CO₃)

2-Acylimidazole

Alkyl electrophile

2,4,6-Trimethylphenol (additive)

Tetrahydrofuran (THF, anhydrous)

Procedure:

In a glovebox, add CuI (5 mol %) and (R)-DTBM-SEGPHOS (5.5 mol %) to an oven-dried

vial.

Add anhydrous THF and stir for 30 minutes at room temperature.

Add Cs₂CO₃ (2.0 equivalents), the 2-acylimidazole (1.2 equivalents), the alkyl electrophile

(1.0 equivalent), and 2,4,6-trimethylphenol (1.2 equivalents).

Stir the reaction at 0 °C.

Monitor the reaction by TLC.

Once the reaction is complete, quench with saturated aqueous ammonium chloride.

Extract with ethyl acetate, wash the combined organic layers with brine, and dry over

anhydrous Na₂SO₄.

Concentrate the solution and purify the residue by flash column chromatography on silica

gel.
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Signaling Pathway: Proposed Mechanism of α-
Alkylation
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Caption: Proposed catalytic cycle for the asymmetric α-alkylation of 2-acylimidazoles.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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